4-bromo-2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate
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Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often include room temperature and a catalyst-free environment to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and has been tested against various microorganisms.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or modulation of receptor function . These interactions can disrupt cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE include other triazolopyrimidines and related heterocyclic compounds such as:
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: These compounds exhibit significant antimicrobial activity and are used in the development of new drugs.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown potential in various pharmacological applications, including anti-inflammatory and antifungal activities.
The uniqueness of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE lies in its specific structure, which allows for unique interactions with biological targets and the potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C15H13BrN6O2 |
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Molecular Weight |
389.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H13BrN6O2/c1-8-5-9(2)22-15(18-8)19-13(21-22)14(24)20-17-7-10-6-11(16)3-4-12(10)23/h3-7,23H,1-2H3,(H,20,24)/b17-7+ |
InChI Key |
YCLANDMWCSRGCS-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(C=CC(=C3)Br)O)C |
Origin of Product |
United States |
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